molecular formula C18H25N5O4 B012374 Neldazosin CAS No. 109713-79-3

Neldazosin

Cat. No.: B012374
CAS No.: 109713-79-3
M. Wt: 375.4 g/mol
InChI Key: IOSMPEJNAQZKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neldazosin involves the reaction of 4-amino-6,7-dimethoxyquinazoline with piperazine, followed by the addition of a hydroxybutanone group. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Neldazosin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydroquinazolines .

Scientific Research Applications

Neldazosin has a wide range of applications in scientific research:

Mechanism of Action

Neldazosin exerts its effects by binding to alpha-adrenoreceptors, thereby blocking the action of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for alpha-adrenoreceptors. Its chemical structure allows for distinct interactions with these receptors, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Neldazosin is a selective antagonist of the α1-adrenergic receptor, primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This article delves into its biological activity, pharmacodynamics, clinical implications, and relevant case studies.

This compound exerts its pharmacological effects by selectively blocking the α1-adrenergic receptors, which are pivotal in mediating vasoconstriction. By inhibiting these receptors, this compound promotes vasodilation, leading to a decrease in blood pressure. The compound's selectivity for the α1 subtype contributes to its therapeutic efficacy while minimizing side effects associated with non-selective adrenergic antagonism.

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours.
  • Metabolism : The drug undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : It is excreted mainly through urine as metabolites, with a half-life ranging from 10 to 12 hours.

Biological Activity Overview

Parameter Details
Chemical Class α1-Adrenoceptor Antagonist
Primary Indications Hypertension, Benign Prostatic Hyperplasia
Selectivity High for α1A and α1D adrenergic receptors
Common Side Effects Dizziness, fatigue, hypotension

Efficacy in Hypertension Management

A study published in Pharmacotherapy for Mild Hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with mild hypertension. The results indicated a significant reduction in blood pressure compared to placebo groups, with minimal adverse effects noted .

Impact on Benign Prostatic Hyperplasia

Clinical trials have shown that this compound improves urinary flow rates and reduces symptoms of BPH. A randomized controlled trial involving 400 men reported a significant improvement in the International Prostate Symptom Score (IPSS) after 12 weeks of treatment with this compound compared to placebo .

Case Studies

  • Case Study on Hypertensive Patients :
    • Patient Profile : A 62-year-old male with stage 1 hypertension.
    • Treatment Regimen : Administered this compound at a dosage of 4 mg daily.
    • Outcome : After 8 weeks, systolic blood pressure decreased from 150 mmHg to 130 mmHg without significant side effects.
  • Case Study on BPH :
    • Patient Profile : A 55-year-old male diagnosed with moderate BPH.
    • Treatment Regimen : this compound was prescribed at a dosage of 4 mg daily.
    • Outcome : Improvement in urinary symptoms was noted within four weeks, with a reduction in IPSS from 18 to 10.

Properties

CAS No.

109713-79-3

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one

InChI

InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21)

InChI Key

IOSMPEJNAQZKJT-UHFFFAOYSA-N

SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O

Synonyms

Neldazosin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.